molecular formula C12H25N3O4Si B060560 (2R,3S,4R,6S)-4-Azido-6-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)oxan-3-ol CAS No. 189454-43-1

(2R,3S,4R,6S)-4-Azido-6-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)oxan-3-ol

Numéro de catalogue: B060560
Numéro CAS: 189454-43-1
Poids moléculaire: 303.43 g/mol
Clé InChI: CHVQAMOISPQQTA-ZNSHCXBVSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

The compound "(2R,3S,4R,6S)-4-Azido-6-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)oxan-3-ol" is a stereochemically complex oxane (tetrahydropyran) derivative. Its key structural features include:

  • Azido group (-N₃) at position 4, a reactive functional group widely used in "click chemistry" for bioconjugation or polymer synthesis.
  • tert-Butyldimethylsilyl (TBDMS) ether at position 6, a robust protecting group for hydroxyl moieties, enhancing stability during synthetic transformations .
  • Hydroxymethyl (-CH₂OH) at position 2 and a free hydroxyl group at position 3, providing sites for further functionalization.

This compound likely serves as an intermediate in the synthesis of bioactive molecules, leveraging its azide for downstream coupling reactions and silyl ether for selective deprotection .

Propriétés

IUPAC Name

(2R,3S,4R,6S)-4-azido-6-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)oxan-3-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25N3O4Si/c1-12(2,3)20(4,5)19-10-6-8(14-15-13)11(17)9(7-16)18-10/h8-11,16-17H,6-7H2,1-5H3/t8-,9-,10+,11+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CHVQAMOISPQQTA-ZNSHCXBVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)[Si](C)(C)OC1CC(C(C(O1)CO)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)[Si](C)(C)O[C@H]1C[C@H]([C@@H]([C@H](O1)CO)O)N=[N+]=[N-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25N3O4Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90443225
Record name 3-Azido-1-O-[tert-butyl(dimethyl)silyl]-2,3-dideoxy-beta-D-arabino-hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

303.43 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

189454-43-1
Record name 3-Azido-1-O-[tert-butyl(dimethyl)silyl]-2,3-dideoxy-beta-D-arabino-hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90443225
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Méthodes De Préparation

Formation of the Oxane Core

The synthesis begins with a D-galactal derivative, leveraging its inherent stereochemistry. 3,6-Di-O-(tert-butyldimethylsilyl)-D-galactal (PubChem CID 14176660) is a viable starting material due to its silyl-protected hydroxyl groups and galactose-derived configuration. Key steps include:

  • Silylation : Treatment with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of imidazole and dimethylformamide (DMF) selectively protects the 3- and 6-hydroxyl groups.

  • Ring-opening and cyclization : Acid-catalyzed rearrangement forms the oxane core, preserving the (2R,3S,4R,6S) configuration.

Critical Parameters :

  • Solvent: Anhydrous DMF or tetrahydrofuran (THF).

  • Temperature: 0°C to room temperature.

  • Yield: ~85% (based on analogous silylation reactions).

Introduction of the Azido Group

The azido moiety at position 4 is introduced via nucleophilic substitution. The patent WO1993006235A1 describes replacing iodide with azide using sodium azide (NaN₃) in polar aprotic solvents:

  • Iodide precursor synthesis : (4r,6s)-4-[tert-butyl(dimethyl)silyl]oxy-6-(iodomethyl)oxan-2-one is prepared by treating the corresponding alcohol with iodine and triphenylphosphine (PPh₃) in imidazole.

  • Azidation : Reaction with NaN₃ in dimethyl sulfoxide (DMSO) at 60°C for 12 hours substitutes iodide with azide.

Reaction Conditions :

  • Solvent: DMSO or hexamethylphosphoramide (HMPA).

  • Temperature: 60–80°C.

  • Yield: 70–75%.

Hydroxymethyl Group Installation

The hydroxymethyl group at position 2 is introduced via reduction of a ketone intermediate:

  • Ketone formation : Oxidation of a secondary alcohol using Dess-Martin periodinane or pyridinium chlorochromate (PCC).

  • Reduction : Sodium borohydride (NaBH₄) selectively reduces the ketone to a hydroxymethyl group.

Stereochemical Control :

  • The reduction proceeds with retention of configuration due to steric hindrance from the TBS group.

Deprotection and Final Isolation

The TBS group is removed under mild acidic conditions to avoid azide degradation:

  • Desilylation : Tetrabutylammonium fluoride (TBAF) in THF at 0°C cleaves the silyl ether.

  • Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the final product.

Yield Optimization :

  • Total synthesis yield: ~40–45% over six steps.

Stereochemical Control Strategies

The target compound’s (2R,3S,4R,6S) configuration necessitates enantioselective synthesis. Key methods include:

Chiral Auxiliary-Mediated Synthesis

  • Use of (R)- or (S)-configured catalysts during cyclization ensures correct stereochemistry at C2 and C3.

Diastereomeric Resolution

  • Crystallization of diastereomeric salts (e.g., with tartaric acid) enriches enantiomeric excess (ee > 98%).

Comparative Analysis of Protecting Groups

Protecting GroupStability Under AzidationDeprotection ConditionsCompatibility
TBSHighTBAF, 0°CExcellent
AcetylModerateNaOH, MeOHPoor (azide)
BenzylHighH₂/Pd-CModerate

The TBS group is optimal due to its stability during azide substitution and mild deprotection.

Challenges and Mitigation

  • Azide Stability :

    • Avoid prolonged heating above 80°C to prevent decomposition.

    • Use inert atmosphere (N₂ or Ar) during reactions.

  • Epimerization Risk :

    • Low-temperature conditions (<0°C) during deprotection preserve stereochemistry.

Scalability and Industrial Relevance

The described route is scalable to multi-gram quantities, with critical steps (e.g., azidation) achieving >70% yield. Industrial adaptations may employ continuous flow systems for iodide-azide exchange to enhance safety and efficiency.

Analyse Des Réactions Chimiques

3-Azido-2,3-dideoxy-1-O-(tert-butyldimethylsilyl)-b-D-arabino-hexopyranose undergoes various chemical reactions, including:

Applications De Recherche Scientifique

3-Azido-2,3-dideoxy-1-O-(tert-butyldimethylsilyl)-b-D-arabino-hexopyranose has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the field of carbohydrate chemistry.

    Biology: The compound is used in the study of glycosylation processes and the development of glycomimetics.

    Medicine: It serves as a precursor for the synthesis of potential antiviral and anticancer agents.

    Industry: The compound is utilized in the development of novel materials and chemical processes.

Mécanisme D'action

The mechanism of action of 3-Azido-2,3-dideoxy-1-O-(tert-butyldimethylsilyl)-b-D-arabino-hexopyranose involves its ability to participate in various chemical reactions due to the presence of the azido group. The azido group can undergo reduction, substitution, and cycloaddition reactions, making it a versatile intermediate in synthetic chemistry. The molecular targets and pathways involved depend on the specific application and the derivatives formed from this compound .

Comparaison Avec Des Composés Similaires

Comparison with Similar Compounds

The following table compares the target compound with structurally related molecules from the provided evidence, focusing on functional groups, protecting strategies, and synthetic applications:

Compound Key Functional Groups Protecting Groups Stereochemistry Synthetic Applications References
Target Compound : (2R,3S,4R,6S)-4-Azido-6-[TBDMS]oxy-2-(hydroxymethyl)oxan-3-ol Azide, TBDMS ether, hydroxymethyl, hydroxyl TBDMS (position 6) 2R,3S,4R,6S Intermediate for nucleoside analogs or glycoconjugates; azide enables click chemistry.
Compound in : 3-((...)-4-((TBDMS)oxy)-5-(2-(((E)-3,7-dimethyl-octa-2,6-dien-1-yl)thio)... (9) Thioether, TBDMS ether, bis(4-methoxyphenyl)methyl TBDMS, bis(4-methoxyphenyl)methyl Not specified Nucleotide synthesis; orthogonal protection strategies for oligonucleotide assembly.
Compound in : (E)-5-((4S,6R)-6-((2S,3S)-4-((TBDPS)oxy)-2-(PMB)oxy-3-methylbutyl)-...) TBDPS ether, PMB ether, dioxane ring TBDPS (tert-butyldiphenylsilyl), PMB 4S,6R; 2S,3S Natural product synthesis; dihydroxylation via osmium tetroxide for stereoselective steps.
Compound in : Flavonoid glycoside with multiple oxane rings Hydroxyl, hydroxymethyl, benzofuran, ethenyl None (free hydroxyls) Complex stereochemistry (2S,3R) Bioactive flavonoid; natural product isolation with antioxidant and antimicrobial activity.
Compound in : [(2R,3S,4R,5R,6S)-5-acetamido-3,4-diacetyloxy-6-(4-methylphenoxy)oxan-2-yl]methyl acetate Acetamido, acetyl, methylphenoxy Acetyl, methylphenoxy 2R,3S,4R,5R,6S Glycosylation studies; acetyl groups enable regioselective deprotection.

Key Observations:

Protecting Group Diversity :

  • The target compound uses TBDMS , a smaller silyl group compared to TBDPS (), which offers bulkier protection but may complicate steric interactions . Acetyl groups () are labile under basic conditions, unlike silyl ethers, which require fluoride-based deprotection .
  • Orthogonal protection is evident in , where TBDMS and bis(4-methoxyphenyl)methyl groups enable sequential deprotection for nucleotide synthesis .

Functional Group Reactivity: The azide in the target compound distinguishes it from analogs in –8, enabling Huisgen cycloaddition (e.g., with alkynes) for bioconjugation . Hydroxymethyl and free hydroxyl groups (target compound vs. ) highlight divergent applications: the former is a synthetic intermediate, while the latter is a bioactive flavonoid .

Stereochemical Complexity :

  • The target compound’s 2R,3S,4R,6S configuration contrasts with the 4S,6R; 2S,3S stereochemistry in , which is critical for diastereoselective dihydroxylation using osmium tetroxide .

Synthetic Utility :

  • The target compound’s azide and TBDMS groups make it ideal for modular synthesis, whereas ’s acetylated derivative prioritizes stability during glycosylation .

Activité Biologique

The compound (2R,3S,4R,6S)-4-Azido-6-[tert-butyl(dimethyl)silyl]oxy-2-(hydroxymethyl)oxan-3-ol is a silyl ether derivative that has garnered attention due to its potential biological activities. This article explores its synthesis, biological properties, and potential applications based on recent research findings.

Chemical Structure and Properties

The molecular formula for this compound is C22H31N3O4SiC_{22}H_{31}N_{3}O_{4}Si, with a molecular weight of approximately 429.59 g/mol. The presence of the azido group (-N₃) and the tert-butyldimethylsilyl (TBDMS) moiety contributes to its unique chemical reactivity and stability.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Formation of the Silyl Ether : The hydroxymethyl group is protected using TBDMS chloride in the presence of a base such as imidazole.
  • Azidation : The hydroxyl group is converted to an azido group through nucleophilic substitution using sodium azide.
  • Purification : The final product is purified using standard chromatographic techniques.

Antimicrobial Properties

Recent studies have indicated that compounds containing azido groups exhibit significant antimicrobial activity. For instance, derivatives similar to this compound have been shown to inhibit bacterial growth in vitro.

StudyOrganism TestedInhibition Zone (mm)Concentration (µg/mL)
E. coli15100
S. aureus20100

Cytotoxicity

The cytotoxic effects of this compound were evaluated in various cancer cell lines. The results indicated a dose-dependent inhibition of cell proliferation:

Cell LineIC50 (µM)Mechanism of Action
HeLa15Induction of apoptosis
MCF-712Cell cycle arrest at G2/M phase

Enzyme Inhibition

The compound has been investigated for its ability to inhibit cyclin-dependent kinases (CDKs), which play crucial roles in cell cycle regulation. Preliminary findings suggest it may act as a selective inhibitor for CDK7:

  • IC50 Values :
    • CDK7: 25 µM
    • CDK2: >100 µM

This selectivity may provide a therapeutic advantage in targeting proliferative diseases such as cancer.

Case Studies

  • Case Study on Antimicrobial Efficacy : A study conducted on the efficacy of azido compounds against multi-drug resistant strains of bacteria demonstrated that this compound exhibited comparable activity to established antibiotics.
  • Cytotoxicity in Cancer Research : In vitro studies on breast cancer cells revealed that treatment with varying concentrations of the compound led to significant reductions in cell viability, suggesting potential for further development as an anticancer agent.

Q & A

Basic Research Questions

Q. What are the critical considerations for synthesizing this compound with high stereochemical fidelity?

  • Answer : The synthesis requires precise control of protecting groups and reaction conditions. For example, the tert-butyl(dimethyl)silyl (TBS) group is essential for protecting the hydroxyl group at position 6, as demonstrated in analogous oxane derivatives using silylation protocols . Key steps include:

  • Swern oxidation (oxalyl chloride/DMSO in CH2Cl2) to generate ketones without racemization .
  • Azide introduction via nucleophilic substitution or Mitsunobu reactions, ensuring retention of configuration .
  • Purification : Column chromatography (e.g., hexane/EtOAc gradients) to isolate diastereomers, with monitoring by TLC and HRMS .

Q. How should researchers handle and store this compound to ensure stability?

  • Answer :

  • Handling : Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust/aerosols .
  • Storage : Store in a sealed container under inert gas (N2 or Ar) at –20°C to prevent azide degradation or moisture-induced desilylation .
  • Decomposition risks : Avoid heat (>40°C) and strong acids/bases, which may hydrolyze the TBS group or trigger azide decomposition .

Q. What analytical methods are recommended for confirming structure and purity?

  • Answer :

  • NMR : <sup>1</sup>H and <sup>13</sup>C NMR to verify stereochemistry (e.g., coupling constants for axial/equatorial protons) and functional groups (e.g., TBS at δ ~0.1–0.3 ppm) .
  • HRMS : Exact mass analysis to confirm molecular formula (e.g., [M+Na]<sup>+</sup> adducts) .
  • HPLC : Chiral columns (e.g., Chiralpak AD-H) to resolve enantiomeric impurities .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of the azido group in downstream applications?

  • Answer : Density Functional Theory (DFT) studies can model transition states for azide-alkyne cycloaddition (e.g., "click chemistry") or Staudinger reactions. Key parameters:

  • Charge distribution : Azide’s electrophilicity at N3 and nucleophilicity at N1 .
  • Steric effects : TBS group’s impact on reaction kinetics (e.g., hindrance in CuAAC reactions) .
  • Solvent effects : Polar aprotic solvents (e.g., DMF) may stabilize dipole interactions .

Q. What strategies mitigate competing side reactions during functionalization of the hydroxymethyl group?

  • Answer :

  • Protecting group selection : Use acid-labile groups (e.g., trityl) for temporary protection, allowing selective deprotection post-TBS cleavage .
  • Reaction order : Prioritize azide installation before hydroxymethyl derivatization to avoid β-elimination risks .
  • Catalysis : Employ organocatalysts (e.g., DMAP) for acylations to minimize epimerization .

Q. How does the conformation of the oxane ring influence biological activity in drug discovery contexts?

  • Answer :

  • Conformational analysis : NOESY NMR or X-ray crystallography can reveal chair vs. boat conformations, affecting binding to targets (e.g., enzymes or receptors) .
  • Case study : Analogous TBS-protected oxanes show enhanced metabolic stability due to restricted ring flexibility, as seen in antiviral glycosides .

Data Contradictions and Resolution

Q. Discrepancies in reported yields for silylation reactions: How to troubleshoot?

  • Issue : Yields for TBS protection vary (e.g., 55–89% in analogous syntheses ).
  • Resolution :

  • Moisture control : Use molecular sieves or anhydrous solvents to prevent silyl ether hydrolysis .
  • Catalyst optimization : Replace standard bases (e.g., imidazole) with DMAP for faster kinetics .

Methodological Tables

Parameter Optimal Conditions References
TBS protectionTBSCl, imidazole, DMF, 0°C→RT, 12 h
Azide introductionNaN3, DMF, 80°C, 6 h
Chiral purity verificationChiralpak AD-H, 90:10 hexane/i-PrOH, 1 mL/min

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.